Di-p-toluoyl-D-tartaric acid monohydrate
Overview
Description
Di-p-toluoyl-D-tartaric acid monohydrate is a chiral compound widely used in organic synthesis and chiral resolution. It is a derivative of tartaric acid, where the hydroxyl groups are esterified with p-toluoyl groups. This compound is known for its high optical purity and is often used in the preparation of enantiomerically pure compounds .
Mechanism of Action
Target of Action
Di-p-toluoyl-D-tartaric acid monohydrate is primarily used as a chiral resolving agent . It interacts with racemic bases to isolate the (-)-enantiomeric forms . This means that the primary targets of this compound are the racemic bases present in a mixture.
Mode of Action
The interaction of this compound with its targets involves the formation of diastereomeric salts . These salts have different solubilities, allowing for the separation of the enantiomers. The compound’s ability to selectively bind to one enantiomer over the other results in the resolution of the racemic mixture.
Pharmacokinetics
Its solubility in water, ethanol, and acetone suggests that it may have good bioavailability.
Result of Action
The primary molecular and cellular effect of this compound’s action is the resolution of racemic bases into their individual enantiomers . This can have significant effects at the molecular and cellular level, particularly if the resolved base is biologically active.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal storage and handling conditions . Dust generation should be avoided . Additionally, the compound’s solubility can be influenced by the solvent used, which can impact its efficacy in resolving racemic bases .
Biochemical Analysis
Biochemical Properties
Di-p-toluoyl-D-tartaric acid monohydrate plays a significant role in biochemical reactions, particularly in chiral resolution processes. It interacts with various enzymes and proteins, facilitating the separation of enantiomers. The compound forms diastereomeric salts with chiral amines, which can then be separated by crystallization. This interaction is crucial for the production of enantiomerically pure compounds, which are essential in pharmaceuticals and other industries .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes, altering their activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for its role in chiral resolution and other biochemical applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to moisture and light. Long-term studies have shown that its effectiveness in chiral resolution can decrease over time, necessitating proper storage and handling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it is generally well-tolerated and effective in chiral resolution processes. At high doses, it can exhibit toxic effects, including irritation of the digestive tract and respiratory system. These adverse effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a chiral resolving agent. It interacts with enzymes such as esterases and oxidases, which facilitate its breakdown and elimination from the body. These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The compound’s solubility in ethanol and methanol also affects its distribution, as it can easily penetrate cell membranes .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific locations within the cell. These localization patterns are essential for its role in biochemical reactions and chiral resolution processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-p-toluoyl-D-tartaric acid monohydrate can be synthesized through the esterification of D-tartaric acid with p-toluoyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:
- Dissolve D-tartaric acid in a suitable solvent like methanol.
- Add p-toluoyl chloride dropwise while maintaining the reaction mixture at a low temperature.
- Add pyridine to the reaction mixture to act as a base and catalyst.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization from a suitable solvent .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Di-p-toluoyl-D-tartaric acid monohydrate undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Breaking down into tartaric acid and p-toluic acid in the presence of water and acid or base.
Oxidation: Oxidation of the p-toluoyl groups to form corresponding carboxylic acids.
Common Reagents and Conditions:
Esterification: Alcohols, acid catalysts.
Hydrolysis: Water, acids or bases.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
Esterification: Various esters depending on the alcohol used.
Hydrolysis: Tartaric acid and p-toluic acid.
Oxidation: Carboxylic acids.
Scientific Research Applications
Di-p-toluoyl-D-tartaric acid monohydrate is extensively used in scientific research, particularly in:
Chemistry: As a chiral resolving agent for the separation of racemic mixtures into enantiomers.
Biology: In the study of enzyme-catalyzed reactions and chiral recognition processes.
Medicine: In the synthesis of chiral drugs and pharmaceuticals.
Industry: As a chiral catalyst in various industrial processes.
Comparison with Similar Compounds
- Dibenzoyl-L-tartaric acid
- Dibenzoyl-D-tartaric acid
- Di-pivaloyl-L-tartaric acid
- Di-O-4-toluoyl-L-tartaric acid
Comparison: Di-p-toluoyl-D-tartaric acid monohydrate is unique due to its specific esterification with p-toluoyl groups, which provides distinct chemical and physical properties compared to other tartaric acid derivatives. Its high optical purity and effectiveness in chiral resolution make it a preferred choice in many applications .
Properties
IUPAC Name |
(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8.H2O/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);1H2/t15-,16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTRUJUPLHRVNU-MOGJOVFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70992160 | |
Record name | 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70992160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71607-31-3, 71607-32-4 | |
Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, hydrate (1:1), (2S,3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71607-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70992160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, hydrate (1:1), (2S,3S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, hydrate (1:1), (2R,3R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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